(S)-(+)-Glycidyl butyrate
Overview
Description
Synthesis Analysis
Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis
Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .Chemical Reactions Analysis
Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .Scientific Research Applications
Polymer Chemistry
(S)-(+)-Glycidyl butyrate plays a significant role in the field of polymer chemistry, particularly in the modification and synthesis of copolymers. Tsarevsky, Bencherif, and Matyjaszewski (2007) demonstrated the use of glycidyl butyrate in the efficient opening of the epoxide ring in glycidyl methacrylate copolymers prepared by Atom Transfer Radical Polymerization (ATRP). This process led to the formation of azide-containing copolymers, which were further functionalized to yield polymeric brushes with hydrophilic Polyethylene Oxide (PEO) side chains, showcasing its application in creating novel materials with specific properties (Tsarevsky, Bencherif, & Matyjaszewski, 2007).
Enantioselective Processes
The enantioselective processes involving (S)-(+)-Glycidyl butyrate are critical for producing enantiomerically pure compounds, which have significant implications in pharmaceuticals and fine chemicals. Palomo et al. (2005) achieved efficient enzymatic synthesis of enantiopure glycidol by resolving racemic glycidyl butyrate using immobilized enzymes, demonstrating its potential in producing optically active compounds with high enantiomeric excesses (Palomo et al., 2005).
Material Science
In material science, (S)-(+)-Glycidyl butyrate contributes to the development of advanced materials with tailored properties. Andrieș et al. (2011) explored carbazole-containing polymer materials for information recording, where glycidyl butyrate was utilized in the synthesis of copolymers, highlighting its role in creating materials for photonics and data storage applications (Andrieș et al., 2011).
Analytical Chemistry
In analytical chemistry, the determination and quantification of (S)-(+)-Glycidyl butyrate are essential for understanding its behavior and applications in various reactions and processes. Meng Qing (2011) demonstrated the use of gas chromatography for the quick analysis of glycidyl butyrate in reaction systems, providing a method for its accurate and efficient detection (Meng Qing, 2011).
Future Directions
Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .
properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426451 | |
Record name | (S)-(+)-Glycidyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Glycidyl butyrate | |
CAS RN |
65031-96-1 | |
Record name | (+)-Glycidyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-Glycidyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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